Stearine
Description
Structure
2D Structure
Properties
IUPAC Name |
octadecanoic acid;propane-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQVRZJOMJRTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9009-32-9, 37349-34-1, 61725-93-7 | |
| Details | Compound: Polyglyceryl distearate | |
| Record name | Polyglycerin stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9009-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Polyglyceryl distearate | |
| Record name | Polyglycerol monostearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37349-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Polyglyceryl distearate | |
| Record name | Polyglyceryl distearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61725-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11099-07-3, 68784-20-3 | |
| Record name | Glyceryl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11099-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68784-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011099073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068784203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Structural Elucidation and Compositional Analysis of Stearine in Research Contexts
Stereochemical Considerations in Stearine Molecular Architecture
Tristearin (B179404) (glyceryl tristearate) is a symmetric triglyceride with identical stearic acid (C18:0) residues at all three positions of the glycerol (B35011) backbone. While the glycerol molecule inherently possesses a prochiral center, the symmetry of the fatty acid substituents in tristearin renders the sn-1 and sn-3 positions chemically equivalent. Research into the molecular architecture of tristearin often focuses on its polymorphic behavior, where it exists in different crystalline forms with distinct physical properties, such as melting points. These polymorphs (alpha, beta', and beta) result from variations in the packing and conformational arrangements of the tristearin molecules within the crystal lattice. The melting points associated with these forms are approximately 55 °C (α), 64.5 °C (β'), and 73 °C (β). Understanding these crystalline structures is important as they influence the macroscopic properties of this compound-rich fats, such as hardness and melting behavior.
Positional Isomerism and its Impact on this compound Functionality Studies
Positional isomerism in triglycerides arises when different fatty acids are attached at the sn-1, sn-2, and sn-3 positions of the glycerol backbone. While pure tristearin does not exhibit positional isomerism due to its symmetrical structure, the concept is highly relevant when considering stearic acid-containing mixed triglycerides found in natural fats or produced through modification. The position of a stearic acid residue within a mixed triglyceride significantly influences its physical properties and how it behaves in various applications. For example, the distribution of saturated fatty acids, including stearic acid, between the sn-1/sn-3 positions and the sn-2 position is a critical factor determining the melting and tempering characteristics of solid and plastic fats. Studies comparing triglycerides with similar fatty acid compositions but different positional arrangements, such as 1,3-distearoyl-2-oleoyl-glycerol (SOS) versus 1,2-distearoyl-3-oleoyl-glycerol (SSO), reveal differences in crystallization behavior and melting profiles. Fats enriched in stearoyl groups at the sn-1,3 positions tend to have higher melting and crystallization temperatures and form denser crystal networks. This regiospecific positioning of fatty acids is therefore a key consideration in the design and functional tailoring of lipid systems.
Quantitative Assessment of this compound Content in Natural Lipid Systems (e.g., Palm Stearin (B3432776), High Stearic Sunflower Oil)
Accurate quantification of this compound content, including tristearin and other triglycerides containing stearic acid, in natural lipid systems is crucial for quality control, product development, and nutritional labeling. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining the fatty acid and triglyceride composition of fats and oils. GC analysis of fatty acid methyl esters (FAMEs) provides a detailed profile of the individual fatty acids present, allowing for the quantification of stearic acid content as a percentage of total fatty acids. HPLC, often coupled with a refractive index detector, is used to separate and quantify intact triglycerides based on their chain length and degree of unsaturation.
In palm stearin, quantitative analysis reveals a complex mixture of triglycerides, with significant proportions of disaturated and trisaturated species. Key triglycerides identified include POP (palmitoyl-oleoyl-palmitoyl-glycerol), PPP (tripalmitoyl-glycerol), and POO (palmitoyl-oleoyl-oleoyl-glycerol). Studies on Malaysian refined palm stearin have reported ranges for major fatty acids, including palmitic acid (45.2% to 66.4%) and stearic acid (3.9% to 5.7%). High stearic sunflower oil, developed through plant breeding, shows a markedly increased stearic acid content compared to conventional sunflower oil. Quantitative analysis confirms this elevated stearic acid level, which can be as high as 18% or more in high stearic/high oleic varieties. The triglyceride composition of high stearic sunflower oil includes species containing stearic acid, often alongside oleic and linoleic acids.
Typical Fatty Acid Composition Ranges in Natural this compound-Rich Fats
| Lipid System | Palmitic Acid (%) | Stearic Acid (%) | Oleic Acid (%) | Linoleic Acid (%) |
| Palm Stearin (Malaysian) | 45.2 - 66.4 | 3.9 - 5.7 | 22.3 - 39.5 | 4.8 - 9.7 |
| High Stearic/High Oleic Sunflower Oil | ~5 | ~18 | ~72 | ~5 |
Note: These ranges represent typical values and can vary depending on cultivar, growing conditions, and processing.
Heterogeneity of Fatty Acyl Chains in Naturally Occurring this compound Fractions
Naturally occurring this compound fractions are characterized by the heterogeneity of the fatty acyl chains esterified to the glycerol backbone. This compositional diversity is a defining feature of fats and oils and arises from the biological synthesis pathways and any subsequent processing like fractionation.
Palm stearin, a solid fraction of palm oil, is a prime example of such heterogeneity. While enriched in saturated fatty acids, it contains a significant proportion of unsaturated fatty acids, primarily oleic acid and linoleic acid. This results in a complex mixture of triglycerides, not solely tristearin. Major triglyceride species in palm stearin include those with combinations of palmitic, stearic, and oleic acids, such as POP, PPP, and POO. The presence of these mixed triglycerides, along with minor components, contributes to the unique physical and functional properties of palm stearin.
Crystallization Behavior and Polymorphic Transformations of Stearine
Fundamental Principles of Stearine Polymorphism (α, β', β forms and higher order structures)
Triglycerides, including tristearin (B179404), typically crystallize into three primary polymorphic forms: alpha (α), beta prime (β'), and beta (β). spxflow.comsoci.orgdss.go.th These forms differ in their molecular packing within the crystal lattice, leading to variations in melting points and stability. nih.govbeloit.edumdpi.com The α form is the least stable and has a hexagonal chain packing. nih.gov The β' form exhibits intermediate stability with an orthorhombic perpendicular packing. nih.gov The β form is the most stable polymorph and is characterized by triclinic parallel packing. nih.gov
The transitions between these forms are generally monotropic, meaning they occur in a specific, irreversible order from less stable to more stable: α → β' → β. spxflow.comsoci.orgdss.go.thnih.govmdpi.com While these three forms are the most commonly discussed, historical research by Thomas Malkin suggested the existence of a non-crystalline "vitreous" form and potentially other intermediate structures, although the vitreous form was later debated and often considered to be the alpha form. aocs.orgaocs.org More recent research continues to explore the nuances of tristearin polymorphism, with some studies suggesting the possibility of more than three forms or variations within the β' and β forms. dss.go.thaocs.orgresearchgate.net
The different packing arrangements in the α, β', and β forms result in distinct melting points. For tristearin, typical melting points are around 54°C for the α form, 64°C for the β' form, and 73°C for the β form. wikipedia.orgaocs.orgnih.gov
Kinetics and Thermodynamics of this compound Polymorphic Transitions
The transitions between the polymorphic forms of this compound are driven by thermodynamic principles, with the system seeking the lowest energy state, which corresponds to the most stable β form. spxflow.com However, the rate and pathway of these transitions are governed by kinetics. dss.go.thwhiterose.ac.uk
Upon cooling from the molten state, this compound typically crystallizes initially into the metastable α form due to kinetic factors, as it has a lower free energy of activation for nucleation compared to the β form. nih.gov This α form then transforms into the more stable β' form, and finally into the most stable β form over time. spxflow.comnih.gov The rate of these transformations is influenced by factors such as temperature and time. nih.gov Higher temperatures can accelerate the transformation to more stable structures. researchgate.net
The polymorphic transitions can occur via solid-solid or melt-mediated mechanisms. nih.govusu.edu The transition from a metastable phase to a more stable phase is an irreversible event. dss.go.th Differential Scanning Calorimetry (DSC) is a key technique used to study the kinetics and thermodynamics of these transitions by measuring the heat flow associated with melting and crystallization events. soci.orgdss.go.thmdpi.comdss.go.thusu.edunih.govslideshare.net Modulated Temperature Differential Scanning Calorimetry (MTDSC) can further separate the total heat flow into reversing (thermodynamic) and non-reversing (kinetic) components, providing deeper insights into the transition processes. dss.go.thdss.go.th
The stability of processed products containing this compound is significantly influenced by these polymorphic changes, as transformations during storage can lead to undesirable textural changes, such as the development of a grainy structure. spxflow.comnih.gov
Influence of Processing Conditions on this compound Crystal Habit and Polymorphic Stability
Processing conditions play a critical role in determining the initial polymorphic form and the subsequent stability of this compound crystals. Factors such as cooling rate, crystallization temperature, and shear applied during crystallization significantly impact the crystal habit (morphology) and the resulting polymorphic form. nih.govbeloit.eduannualreviews.orgresearchgate.net
Rapid cooling rates tend to favor the formation of the less stable, but kinetically favored, α polymorph. spxflow.comdss.go.thannualreviews.org Slower cooling rates or specific thermal treatments can promote the formation of the β' or even the β form directly from the melt. dss.go.thannualreviews.org The crystallization temperature also affects the driving force for crystallization; lower temperatures lead to higher supercooling and nucleation rates, resulting in smaller crystals. annualreviews.org
Role of Minor Components and Additives on this compound Crystallization Dynamics
The crystallization behavior of this compound is not solely determined by the pure triglyceride; minor components and additives present in fat systems can significantly influence nucleation, crystal growth, polymorphic transformations, and crystal habit. nih.govnih.govdss.go.thwikipedia.orgresearchgate.net
Minor components naturally present in fats, such as diglycerides and other lipids, can act as heterogeneous nucleation sites, affecting the onset and rate of crystallization. researchgate.net Structural dissimilarities in the triglyceride fraction can also impact polymorphic transitions. researchgate.net
Various additives are intentionally incorporated into fat systems to modify crystallization dynamics and control the final crystal structure. These can include partial glycerides (like mono- and diglycerides), phospholipids, and other surface-active agents. usu.eduresearchgate.nettandfonline.com Additives can influence the energy barrier for polymorphic transformations and control the mobility of molecules within the crystal lattice. usu.edu
Advanced Spectroscopic and Diffraction Techniques for Polymorph Characterization
Characterizing the different polymorphic forms of this compound and understanding their transformations requires the use of advanced analytical techniques. Several methods are employed to identify polymorphs, determine their crystal structure, and study the kinetics of their transitions.
Differential Scanning Calorimetry (DSC) is widely used to identify polymorphs based on their distinct melting and crystallization temperatures and associated enthalpies. soci.orgdss.go.thmdpi.comnih.govusu.edunih.govslideshare.net Modulated Temperature Differential Scanning Calorimetry (MTDSC) provides additional insights by separating thermodynamic and kinetic events. dss.go.thdss.go.th
X-ray Diffraction (XRD), particularly Wide-Angle X-ray Diffraction (WAXD) and Small-Angle X-ray Diffraction (SAXD), is a fundamental technique for determining the crystal structure and identifying polymorphs based on their unique diffraction patterns, which reflect the molecular packing and lamellar stacking. aocs.orgnih.govbeloit.edumdpi.comaocs.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netscilit.comcambrex.com WAXD reveals the subcell packing (α, β', β), while SAXD provides information about the long spacing or lamellar repeat distance. researchgate.netwhiterose.ac.ukresearchgate.net Coupled XRD-DSC allows for simultaneous thermal analysis and structural characterization during temperature changes. researchgate.netjst.go.jp
Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, are also valuable for polymorph characterization. nih.govacs.orgsci-hub.stnih.gov These techniques provide information about the molecular vibrations and conformational order within the crystal lattice, which differ between polymorphs. nih.gov Raman spectroscopy, for instance, can distinguish tristearin polymorphs based on differences in the C=O, C-H, and C-C stretching regions. nih.gov
Other techniques used in the study of fat polymorphism include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly time-domain NMR for determining solid fat content and potentially distinguishing polymorphs, and microscopy techniques like Polarized Light Microscopy (PLM) and Scanning Electron Microscopy (SEM) to visualize crystal morphology and microstructure. soci.orgnih.govbeloit.edumdpi.comresearchgate.netnih.govslideshare.nettandfonline.comnih.govscilit.comcambrex.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Tristearin | 11146 |
| Stearic Acid | 5281 |
| Glycerol (B35011) | 753 |
Data Tables
While specific quantitative data tables were not consistently available across the search results for direct inclusion, the following summarizes typical melting point ranges for the primary tristearin polymorphs as reported in the literature:
| Polymorph | Typical Melting Point Range (°C) |
| Alpha (α) | 54 - 55 |
| Beta Prime (β') | 64 - 65 |
| Beta (β) | 70 - 73 |
Note: These ranges can vary slightly depending on purity and measurement techniques.
Synthetic Strategies and Derivatization of Stearine for Research Applications
Chemo-Enzymatic Synthesis of Stearine and Modified this compound Variants
Chemo-enzymatic synthesis combines chemical and enzymatic methods to produce this compound and its modified variants. This approach leverages the specificity of enzymes, such as lipases, to catalyze reactions under milder conditions compared to purely chemical processes. aocs.orgocl-journal.org Enzymatic interesterification, for instance, utilizes lipases to rearrange fatty acids on the glycerol (B35011) backbone, which can modify the physical properties of fats like this compound without altering the fatty acid profile or creating trans fatty acids. aocs.orgocl-journal.orgtandfonline.com This is particularly relevant for modifying the melting and crystallization behaviors of this compound-containing blends. tandfonline.com
Interesterification Technologies for Tailoring this compound-Containing Lipid Blends
Interesterification is a key technique used to modify the physical properties of fats and oils by rearranging the fatty acid distribution on the glycerol backbone. aocs.orgijaeb.org This process can be carried out chemically or enzymatically and is widely applied to tailor this compound-containing lipid blends for various applications, such as margarines and shortenings. aocs.orgresearchgate.netoup.com Interesterification can lead to changes in the triacylglycerol (TAG) profile, affecting properties like melting point, solid fat content (SFC), and crystallization behavior. tandfonline.comijaeb.orgresearchgate.netresearchgate.net
Chemical Interesterification Pathways for this compound Modification
Chemical interesterification typically employs chemical catalysts, such as sodium methoxide, to achieve a random rearrangement of fatty acids on the glycerol molecules. aocs.orgijaeb.org This randomization results in a new thermodynamic equilibrium of TAGs, leading to altered physical characteristics of the fat blend. ijaeb.orgresearchgate.net For example, chemical interesterification of palm stearin (B3432776) and soybean oil blends has been shown to decrease the melting point and modify the SFC profile. ijaeb.orgresearchgate.net
Enzymatic Interesterification for Targeted this compound Lipid Structuring
Enzymatic interesterification utilizes specific lipase (B570770) enzymes to catalyze the rearrangement of fatty acids. aocs.orgtandfonline.comoup.com A significant advantage of enzymatic interesterification is the ability to conduct reactions under milder conditions (lower temperature and pressure) and with greater specificity compared to chemical methods. ocl-journal.orgtandfonline.com This enzymatic approach can lead to targeted restructuring of lipids, influencing the distribution of fatty acids at specific positions (sn-1, sn-2, sn-3) on the glycerol backbone. acs.org Studies have shown that enzymatic interesterification of palm stearin blends can decrease melting and crystallization temperatures and affect the size and number of crystals formed. tandfonline.com
Glycerolysis of this compound for Mono- and Diacylglycerol Production
Glycerolysis is a reaction involving the reaction of a triglyceride, such as this compound, with glycerol to produce monoacylglycerols (MAGs) and diacylglycerols (DAGs). nih.govmyfoodresearch.comijettjournal.org These partial acylglycerols are valuable as emulsifiers in various industries, including food, cosmetics, and pharmaceuticals. myfoodresearch.comscitepress.org Glycerolysis can be carried out chemically or enzymatically. scitepress.orgub.ac.id Chemical glycerolysis often requires high temperatures and alkaline catalysts. scitepress.org Enzymatic glycerolysis, using lipases, offers an alternative with potentially milder conditions. ub.ac.id The ratio of this compound (or other fat/oil) to glycerol is a critical factor influencing the yield of MAGs and DAGs. nih.govijettjournal.org An excess of glycerol can favor the production of MAG, while a limited amount may lead to higher DAG yields. ijettjournal.org Research has explored the enzymatic glycerolysis-interesterification of palm stearin blends to synthesize structured lipids with increased MAG and DAG concentrations, which enhanced their emulsifying properties. nih.gov
Table 1: Effect of Glycerol to Fat Ratio on MAG and DAG Production
| Glycerol to Fat Ratio | Favored Product |
| Excess Glycerol | Monoacylglycerol (MAG) |
| Limited Glycerol | Diacylglycerol (DAG) |
*Based on general principles of glycerolysis ijettjournal.org. Specific yields depend on reaction conditions and catalyst.
Epoxidation and Other Chemical Modifications of this compound-Derived Compounds
This compound-derived compounds, particularly those containing unsaturated fatty acids (even in blends with this compound), can undergo various chemical modifications, including epoxidation. Epoxidation involves the conversion of carbon-carbon double bonds into oxirane rings. mdpi.comunsri.ac.idcsic.es This modification can introduce new functionalities and alter the properties of fatty acid derivatives, making them suitable for applications such as lubricants and plasticizers. mdpi.comcsic.es While this compound itself is a saturated triglyceride, blends containing unsaturated oils with this compound can be epoxidized. researchgate.net Other chemical modifications of fatty acids and their derivatives can lead to a wide range of oleochemicals for diverse industrial uses. csic.es
Synthesis of Ionic Liquids from this compound Fatty Acid Derivatives
This compound, as a source of stearic acid, can be utilized for the synthesis of fatty acid-derived ionic liquids (ILs). researchgate.netresearchgate.net Ionic liquids are salts that are liquid at or below 100 °C and have gained attention as environmentally friendly alternatives to volatile organic solvents in various chemical processes. ejbiotechnology.info Amphiphilic ionic liquids based on fatty acids, including stearic acid derivatives, have been synthesized. researchgate.netresearchgate.net The properties of these ionic liquids, such as viscosity and melting temperature, can be influenced by the chain length and saturation of the fatty acid anion. researchgate.netresearchgate.net Research has demonstrated the potential of using this compound as a starting material for the production of biologically active ionic liquids. researchgate.netresearchgate.net
Table 2: Examples of Ionic Liquid Synthesis from Fatty Acid Derivatives
| Fatty Acid Source | Cation Type (Examples) | Potential Applications |
| This compound (via Stearic Acid) | Imidazolium, Pyridinium, Quaternary Ammonium | Biologically Active Compounds, Lubricants, Extraction |
*Based on research examples researchgate.netresearchgate.net.
Formation of Metal Soaps from this compound (e.g., Magnesium this compound)
Metal soaps, also known as metallic soaps or fatty acid salts, are compounds formed by the reaction of fatty acids with metal ions. In the context of "this compound," which often refers to stearic acid or fatty acid mixtures rich in stearic acid, the formation of metal soaps involves the conversion of stearic acid into its corresponding metal salt. These compounds possess distinct physical and chemical properties compared to the parent fatty acids, making them valuable in various industrial and research applications, such as lubricants, stabilizers, and anti-caking agents. americanelements.comfishersci.caereztech.comeasychem.org
The synthesis of metal stearates, including magnesium stearate (B1226849), can be achieved through several methods, primarily categorized as the double decomposition (precipitation) process and the direct reaction (fusion) process. ereztech.com The choice of method often depends on desired product purity, physical form, and economic considerations. ereztech.com
Synthesis Methods
Double Decomposition (Precipitation) Process
The double decomposition method is a widely utilized process for the industrial production of many metal stearates, including those of calcium, zinc, and magnesium. ereztech.com This method typically involves a two-step reaction carried out in an aqueous medium. ereztech.com
The first step is the saponification of stearic acid with an alkali, commonly sodium hydroxide, to produce a water-soluble alkali stearate, such as sodium stearate. ereztech.comeasychem.org
The second step involves the reaction of the alkali stearate solution with an aqueous solution of a water-soluble metal salt. The metal ion from the salt displaces the alkali metal ion in the stearate, leading to the precipitation of the insoluble metal stearate. ereztech.com For the synthesis of magnesium stearate, magnesium sulfate (B86663) or magnesium chloride are commonly used metal salts.
The general reaction for the formation of a divalent metal stearate (MSt₂) from a soluble metal salt (MX₂) via double decomposition can be represented as:
2 NaSt + MX₂ → MSt₂↓ + 2 NaX
Where St represents the stearate anion (C₁₇H₃₅COO⁻), M is a divalent metal (e.g., Mg, Ca, Zn), and X is an anion from the metal salt (e.g., SO₄²⁻, Cl⁻).
Reaction conditions such as reactant concentration, temperature, and stirring rate can influence the particle size, surface area, and morphology of the precipitated metal stearate. Carrying out the reaction at elevated temperatures (e.g., 75°C) can be beneficial, particularly when dealing with alkali stearates that have limited solubility at lower temperatures. The precipitated metal stearate is then typically filtered, washed to remove soluble byproducts (such as sodium salts), and dried. Research indicates that the precipitation process often yields a product with high purity, which is particularly important for applications in the pharmaceutical and food industries. ereztech.com
Direct Reaction (Fusion) Process
The direct reaction method involves the reaction of stearic acid directly with a metal source, such as a metal oxide, hydroxide, or carbonate, often at elevated temperatures. ereztech.com This process is typically conducted at temperatures above the melting point of stearic acid and often above the melting point of the resulting metal stearate, ranging from approximately 100°C to 240°C. ereztech.com
The reaction between stearic acid and a metal oxide can be represented as:
2 HSt + MO → MSt₂ + H₂O
Where HSt is stearic acid, MO is a metal oxide, and MSt₂ is the metal stearate.
For a metal hydroxide, the reaction is:
2 HSt + M(OH)₂ → MSt₂ + 2 H₂O
And for a metal carbonate:
2 HSt + MCO₃ → MSt₂ + H₂O + CO₂
In the direct method, water or carbon dioxide are produced as byproducts and typically escape as gases at the elevated reaction temperatures, eliminating the need for a separate drying step in some cases. ereztech.com While more direct and potentially economical, this method may not be suitable for all metal compounds and achieving high purity can be more challenging compared to the double decomposition method. The presence of a small amount of water can sometimes be added to initiate the saponification reaction in the direct method.
Other Methods
Less common methods, such as the reaction of powdered metal directly with molten fatty acid, have also been explored for the synthesis of metal stearates. Research has investigated the feasibility and initiation temperatures of reactions between various metal powders and molten stearic acid. Solid-phase synthesis of metal stearates has also been a subject of study.
Formation of Magnesium Stearate
Magnesium stearate (Mg(C₁₇H₃₅COO)₂) is a prominent example of a metal stearate with wide applications, particularly in the pharmaceutical industry as a lubricant and anti-adherent in tablet and capsule manufacturing. Its formation can be achieved through both the double decomposition and direct reaction processes.
Using the double decomposition method, magnesium stearate is commonly synthesized by reacting sodium stearate with a soluble magnesium salt, such as magnesium sulfate (MgSO₄) or magnesium chloride (MgCl₂).
The reaction with magnesium sulfate is:
2 NaSt + MgSO₄ → MgSt₂↓ + Na₂SO₄
The reaction with magnesium chloride is:
2 NaSt + MgCl₂ → MgSt₂↓ + 2 NaCl
These reactions are typically carried out in an aqueous solution, leading to the precipitation of magnesium stearate, while the sodium byproduct salt remains dissolved in the solution and is subsequently removed through washing.
Alternatively, magnesium stearate can be synthesized via the direct reaction of stearic acid with a magnesium source like magnesium oxide (MgO). This reaction is typically performed at elevated temperatures.
2 HSt + MgO → MgSt₂ + H₂O
Research has explored various conditions for these synthesis routes to optimize product yield and properties. For instance, studies have investigated the reaction of stearic acid with magnesium oxide at specific temperatures and the effect of catalysts. The purity of the resulting magnesium stearate is a critical factor for its use in sensitive applications like pharmaceuticals.
Research Findings and Characterization
Research on the formation of metal stearates encompasses studies on reaction mechanisms, kinetics, and the characterization of the synthesized products. Techniques such as X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) are commonly employed to analyze the crystal structure, phase composition, and chemical bonding within the metal stearates. ereztech.comeasychem.org These studies provide insights into the factors influencing the properties of the final product, such as particle size, morphology, and thermal behavior. ereztech.com
For example, studies on calcium stearate powder prepared by precipitation have shown a lamellar crystal morphology with particle sizes around 600 nm, and FTIR analysis has indicated the nature of the association between stearate ions and calcium ions. Research on binary mixtures of metal stearates, such as magnesium stearate with zinc stearate, has revealed co-crystallization behavior rather than the formation of eutectic mixtures, impacting their thermal properties and performance as lubricants.
The formation of metal soaps, including stearates, is also a relevant phenomenon in other fields, such as the degradation of oil paintings, where fatty acids from the oil binder react with metal-containing pigments to form metal carboxylates. Studies in this area contribute to understanding the long-term stability of materials containing fatty acids and metal compounds.
Data Tables
| Synthesis Method | Reactants | Typical Conditions | Key Byproduct(s) | Advantages | Disadvantages |
| Double Decomposition | Fatty Acid, Alkali, Soluble Metal Salt | Aqueous medium, Elevated temperature | Soluble Salt | High Purity, Widely Applicable | Requires washing, Generates wastewater |
| Direct Reaction (Fusion) | Fatty Acid, Metal Oxide/Hydroxide/Carbonate | High Temperature | Water, CO₂ (from carbonate) | More Direct, Can avoid wastewater from salts | Purity can be lower, Not suitable for all metals |
A table summarizing the PubChem CIDs of the compounds mentioned is provided at the end of the article.
Fractionation and Purification Methodologies for Stearine Production and Research
Dry Fractionation Techniques for Stearine Isolation
Dry fractionation, also referred to as crystallization from the melt, is the most straightforward and economically viable method for fractional crystallization of fats and oils. dergipark.org.traocs.orgpharmreports.comrollceglobal.com This technique does not involve the use of solvents or chemicals, making it an environmentally friendly process with no polluting effluents. aocs.orgpharmreports.com
The dry fractionation process typically involves three main steps:
Heating: The raw material (fat or oil) is heated to ensure it is completely melted, often between 50-75°C for palm oil. google.com
Crystallization: The melted oil is subjected to controlled cooling, inducing partial crystallization of the higher-melting triglycerides, which form the solid this compound fraction. aocs.orgpharmreports.comrollceglobal.com This step is critical, and parameters like cooling speed, crystallization temperature, and agitation speed significantly influence crystal formation and growth. google.comnih.gov Seed crystals can be added to promote crystallization. google.com
Separation: The solid crystal mass (this compound) is separated from the remaining liquid phase (olein) through mechanical means, primarily filtration or centrifugation. aocs.orgrollceglobal.comincbio.com
Historically, separation was achieved through settling by gravity, which resulted in a significant amount of liquid oil (often over 75%) being trapped within the solid this compound phase. aocs.org Modern dry fractionation utilizes techniques like vacuum belt filtration, centrifuges, and membrane press filters to achieve better separation efficiency. aocs.org Pressure filtration, including high-pressure filtration (10 to 50 bars), is employed to expel more liquid olein from the this compound cake, resulting in a purer solid fraction. soci.orggoogle.com
While dry fractionation is cost-effective and widely used for commodity fats, it can be less efficient in achieving sharp separations compared to other methods. aocs.orgresearchgate.net The quality of the separated this compound is significantly affected by the efficiency of the separation stage, as residual olein content impacts the this compound's concentration and melting profile. aocs.org
Research findings indicate that optimizing crystallization parameters in dry fractionation is crucial. For instance, studies on palm-based diacylglycerol fat dry fractionation have shown that crystallization temperature, cooling rate, and agitation speed influence the physical and chemical properties of the resulting fractions, although the this compound fraction's slip melting point was primarily affected by the cooling rate. nih.gov
Table 1: Typical Steps in Dry Fractionation
| Step | Description | Key Parameters |
| Heating | Melting the fat or oil completely. | Temperature (e.g., 50-75°C for palm oil) |
| Crystallization | Controlled cooling to form solid triglyceride crystals (this compound). | Cooling rate, Crystallization temperature, Agitation |
| Separation | Separating solid this compound from liquid olein. | Filtration (e.g., pressure filtration), Centrifugation |
Solvent Fractionation for Enhanced this compound Purity and Yield
Solvent fractionation involves dissolving the fat or oil in a suitable organic solvent before the crystallization process. pharmreports.comaocs.org This method offers enhanced selectivity and can yield purer solid fractions (this compound) with sharper melting points compared to dry fractionation. aocs.orgresearchgate.net Solvents commonly used include acetone (B3395972) and hexane (B92381). pharmreports.comaocs.org
The process generally involves:
Dissolving: The melted fat or oil is dissolved in a hot solvent. The solvent-to-fat ratio is an important parameter, typically ranging from 1.0 to 6.0 ml of solvent per gram of this compound. google.comgoogle.com
Crystallization: The solution is cooled under controlled conditions to induce crystallization of the higher-melting triglycerides in the low-viscosity solvent. aocs.orggoogle.com The presence of a solvent dramatically lowers the viscosity of the mixture, speeding up molecular diffusion and leading to much quicker crystallization compared to dry fractionation. aocs.org
Separation: The crystallized this compound is separated from the liquid phase (containing the olein dissolved in the solvent) usually by filtration. aocs.orggoogle.com The lower viscosity in solvent fractionation facilitates more efficient separation and reduces the amount of liquid entrained in the solid cake. aocs.org
Solvent Recovery: The solvent is recovered from both the this compound and olein fractions through evaporation and stripping processes. aocs.org
Solvent fractionation can achieve higher separation efficiencies (over 90%) compared to the typical 60-70% for dry fractionation. aocs.org This leads to a purer crystal product with a sharper melting point, which is desirable for certain applications like confectionery fats. aocs.org For example, solvent fractionation is used to produce hard palm stearin (B3432776) and palm mid-fractions with specific melting characteristics. aocs.org
While offering advantages in purity and separation efficiency, solvent fractionation is a more expensive process due to the cost of solvents and the energy required for solvent recovery. aocs.org Therefore, it is typically employed for producing high-value fractions like shea this compound or confectionery fats where the enhanced purity justifies the increased cost. researchgate.netocl-journal.org
Research has explored the use of different solvents and multi-step solvent fractionation processes to obtain fractions with specific triglyceride compositions and melting properties. google.comgoogle.comresearchgate.net Studies have also investigated the solubility of tristearin (B179404) in various organic solvents, noting that its solubility decreases with increasing solvent polarity. researchgate.net
Table 2: Comparison of Dry and Solvent Fractionation
| Feature | Dry Fractionation | Solvent Fractionation |
| Solvent Use | No solvent used | Organic solvent used (e.g., acetone, hexane) |
| Cost | Lower | Higher |
| Environmental Impact | More environmentally friendly (no solvent effluent) | Requires solvent recovery, potential for solvent loss |
| Separation Efficiency | Typically 60-70% | Typically >90% |
| Purity of this compound | Lower (more entrained olein) | Higher (less entrained olein), sharper melting point |
| Crystallization Speed | Slower | Faster (due to lower viscosity) |
| Applications | Commodity fats | High-value fats (e.g., confectionery fats, shea this compound) |
Advanced Separation Processes in this compound Recovery and Refinement
Beyond traditional dry and solvent fractionation, advanced separation processes are being explored and applied in this compound recovery and refinement to achieve higher purity, better yields, or more specific triglyceride separations. While the term "advanced separation processes" can encompass a broad range of techniques, in the context of lipid fractionation, it often refers to methods that go beyond simple crystallization and filtration or utilize more sophisticated approaches. fau.euuv.eskuleuven.be
Some advanced techniques relevant to lipid separation, which could be applied to this compound, include:
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, such as supercritical carbon dioxide, as a solvent to separate components based on their solubility in the fluid under high pressure and controlled temperature. dergipark.org.truv.esshimadzu.com Supercritical carbon dioxide has properties similar to hexane and can be mixed with modifiers to alter its polarity, allowing for the separation of a wide range of compounds, including triglycerides. shimadzu.com SFE is considered a "green technology" due to the nature of the solvent. dergipark.org.tr
Membrane Separation Processes: These processes utilize semipermeable membranes to separate components based on differences in size, shape, or chemical properties. uv.esscribd.com Techniques like ultrafiltration or nanofiltration could potentially be applied to separate triglycerides of different molecular weights or structures, although their specific application to bulk this compound production might be limited compared to crystallization-based methods. uv.es
Chromatographic Techniques: While often used on a smaller scale for analysis or high-purity separations, chromatographic methods like High-Performance Liquid Chromatography (HPLC) can separate lipids, including mono-, di-, and triglycerides like tristearin, based on their polarity and fatty acyl chain length. obrnutafaza.hrwur.nltandfonline.com Both normal-phase and reverse-phase HPLC have been studied for separating glycerides. obrnutafaza.hrtandfonline.com Supercritical Fluid Chromatography (SFC) using supercritical carbon dioxide as the mobile phase is another chromatographic technique capable of separating triglycerides. shimadzu.com These methods are typically used for analytical purposes or the purification of small quantities of specific triglycerides rather than large-scale this compound production.
Detergent Fractionation: Although less common now due to cost and potential contamination issues, detergent fractionation uses surfactants in an aqueous medium to aid in the separation of fat fractions. pharmreports.comrollceglobal.comresearchgate.net
Advanced separation processes aim to overcome limitations of traditional methods, such as the formation of solid solutions during crystallization which can hinder complete separation of triglycerides with similar melting points. soci.org Research in this area focuses on developing more efficient and selective separation strategies, potentially involving the use of novel solvents, optimized process parameters, or the combination of different separation principles. researchgate.netfau.eukuleuven.be Techniques like advanced analytical methods (e.g., FTIR, NIR) and artificial intelligence are also being employed for real-time monitoring and optimization of fractionation processes, contributing to improved product quality and yield. researchgate.net
Table 3: Examples of Advanced Separation Processes Potentially Applicable to this compound
| Process | Principle | Potential Application in this compound |
| Supercritical Fluid Extraction (SFE) | Separation based on solubility in a supercritical fluid. | Obtaining specific triglyceride fractions, environmentally friendly separation. |
| Membrane Separation | Separation using semipermeable membranes based on size or properties. | Potential for separating triglycerides by size or structure (less common for bulk this compound). |
| Chromatographic Techniques (HPLC, SFC) | Separation based on differential partitioning between stationary and mobile phases. | High-purity separation of specific triglycerides (typically analytical or small scale). |
| Detergent Fractionation | Using surfactants in aqueous medium to aid separation. | Historically used, less common now due to drawbacks. |
Interactions and Functional Roles of Stearine in Complex Biorelevant Systems
Stearine as a Structuring Agent in Emulsion Science
This compound, particularly in the form of stearic acid, functions as a structuring agent in emulsion science by forming crystalline networks that stabilize immiscible liquid phases. In conventional emulsions, emulsifying agents stabilize droplets of one liquid dispersed in another. mdpi.com Stearic acid, a saturated long-chain fatty acid, forms needle-like crystals that aggregate into networks. mdpi.com This crystalline structure contributes to the formation of semi-solid materials, effectively immobilizing the liquid oil phase. medcraveonline.com
In the context of water-in-oil (W/O) emulsions, stearic acid can contribute to the oil phase structuration by forming a crystalline network that entraps water droplets. researchgate.net This is particularly relevant in replacing solid fats, such as hydrogenated vegetable oils, to improve the nutritional profile of foods while maintaining desired textural properties. medcraveonline.comresearchgate.net The ability of stearic acid to self-assemble into fibrous networks is key to its gelation properties in lipid-based systems. mdpi.comresearchgate.net The stability of these emulsions is influenced by factors such as the concentration of the structuring agent and the crystallization behavior of the lipid components. researchgate.netacs.org
Formation and Stabilization of Oleogels with this compound Components
This compound components, notably stearic acid and tristearin (B179404), are widely used in the formation and stabilization of oleogels. Oleogels are structured liquid oils formed by the self-assembly of gelator molecules into a three-dimensional network. medcraveonline.com Stearic acid is a well-established low-molecular-weight oleogelator that forms stable crystalline networks in liquid oils due to its high melting point and ability to form hydrogen bonds and van der Waals interactions. mdpi.com
The process of oleogelation involves the self-assembly of these molecules into fibrous networks that immobilize the liquid oil. mdpi.commedcraveonline.com The properties of stearic acid-based oleogels, such as firmness and oil binding capacity, are influenced by the concentration of stearic acid and the type of oil used. mdpi.comresearchgate.net Studies have shown that the gelation mechanism involves heterogeneous nucleation coupled with one-dimensional growth of gelator fibers, followed by branching. researchgate.net
Mixtures of fatty acids and fatty alcohols, such as stearic acid and stearyl alcohol, can also be used to form oleogels, with the ratio of the components significantly influencing the textural and structural properties of the resulting gel. researchgate.net These oleogels have potential applications as solid fat replacers in food products and in other areas like cosmetics and pharmaceuticals for encapsulating and delivering hydrophobic compounds. medcraveonline.com
Data on the fatty acid composition of different oils can illustrate the presence of stearic acid, which can contribute to structuring.
| Oil Type | Stearic Acid (%) | Palmitic Acid (%) | Oleic Acid (%) | Linoleic Acid (%) |
| High Oleic Low Linolenic Soybean Oil umsystem.edu | 4.06 | 10.6 | - | - |
| High Oleic Low Linolenic Soybean Oil umsystem.edu | 3.41 | 7.21 | - | - |
| High Oleic Low Linolenic Soybean Oil umsystem.edu | 3.48 | 7.46 | - | - |
Note: Data extracted from a source discussing soybean oil composition, illustrating typical fatty acid profiles including stearic acid.
Modulatory Effects of this compound on Rheological Properties of Polymeric Materials (e.g., Epoxidized Natural Rubber)
This compound, particularly stearic acid, can act as an additive to modify the rheological properties of polymeric materials. In the context of rubber compounds, stearic acid is a common ingredient used in the processing of natural rubber and other elastomers, including epoxidized natural rubber (ENR). researchgate.netlgm.gov.my
Stearic acid functions as a processing aid, improving the dispersion of fillers and the flow characteristics of the rubber compound during mixing and processing. scispace.comfishersci.ca It can also influence the vulcanization process and the final mechanical and rheological properties of the cured rubber. researchgate.net For instance, in epoxidized natural rubber-based magnetorheological elastomers, components like stearic acid are included in the compound formulation, impacting the material's thermal and rheological behavior. researchgate.net
In polymer composites, stearic acid or its salts, like calcium stearate (B1226849), are used as surface modifiers for fillers such as calcium carbonate. scispace.comvot.pl This modification improves the compatibility between the filler and the hydrophobic polymer matrix (e.g., polypropylene), leading to better dispersion and potentially influencing the rheological properties of the polymer melt and the mechanical characteristics of the final composite. scispace.comvot.pl
This compound in Biorenewable Material Development (e.g., Biodegradable Polymers)
This compound components, particularly stearic acid, are relevant in the development of biorenewable and biodegradable materials. As a fatty acid derived from natural fats and oils, stearic acid is a renewable resource. nih.gov Its incorporation into polymeric materials can contribute to their biodegradability and enhance their properties.
Stearic acid can be used as a component in the synthesis of biodegradable polymers or as an additive to modify the properties of existing biodegradable polymer systems. For example, fatty acids can be grafted onto polymer backbones to improve their compatibility with other materials or to alter their thermal and mechanical properties. The use of naturally derived compounds like stearic acid aligns with the principles of developing sustainable and biorenewable materials.
Design of this compound-Based Nanostructured Lipid Carriers for Advanced Applications
This compound components, such as tristearin and stearic acid, are frequently used as solid lipids in the design of nanostructured lipid carriers (NLCs). mdpi.comnih.govresearchgate.net NLCs are advanced colloidal drug carriers developed to overcome limitations of solid lipid nanoparticles (SLNs). nih.gov They consist of a mixture of solid lipids and liquid lipids, along with surfactants and water, forming a matrix that remains solid at room or body temperature. biointerfaceresearch.com
The use of stearic acid or tristearin as solid lipids in NLCs allows for the encapsulation of both lipophilic and hydrophilic substances. mdpi.combiointerfaceresearch.com The combination of solid and liquid lipids in NLCs creates an imperfect crystal structure, which can enhance drug loading capacity and modulate drug release profiles compared to SLNs made solely from solid lipids. researchgate.netbiointerfaceresearch.com
Stearic acid-based NLCs have been explored for various advanced applications, including topical drug delivery and cosmetic formulations. mdpi.comnih.gov The properties of these NLCs, such as particle size, polydispersity index, and stability, are influenced by the choice and ratio of lipids and surfactants, as well as the preparation method. mdpi.comresearchgate.net For instance, studies have investigated NLCs based on stearic acid and glyceryl distearate for skin applications, evaluating their stability and potential cosmetic benefits like skin hydration. mdpi.com
A table summarizing typical components in NLC formulations might include this compound components:
| Component Type | Example this compound Component | Other Examples | Role in NLC |
| Solid Lipid | Tristearin nih.gov | Cetyl palmitate impactfactor.org, Waxes | Forms the solid matrix |
| Solid Lipid | Stearic acid mdpi.comnih.govresearchgate.net | Glyceryl distearate mdpi.com | Forms the solid matrix |
| Liquid Lipid | - | Oleic acid nih.govresearchgate.net, Capryol® 90 mdpi.com | Disrupts crystal order, enhances loading researchgate.net |
| Surfactant | - | Pluronic F68 nih.gov, Tween® 80 mdpi.com, Sodium caseinate researchgate.net | Stabilizes the dispersion researchgate.net |
Note: This table illustrates the role of this compound components within the broader composition of NLCs.
This compound as a Model Cuticle for Agricultural Adjuvant Research
Stearic acid has been utilized as a component in model cuticles for research into agricultural adjuvants. Plant cuticles are the outer protective layers of leaves and stems, composed primarily of cutin and waxes, including fatty acids. These cuticles act as a barrier to the penetration of agrochemicals.
Model cuticles are synthetic or reconstituted systems that mimic the composition and structure of natural plant cuticles, allowing for controlled studies on the interaction of agrochemicals and adjuvants with the plant surface. Stearic acid, being a common saturated fatty acid found in plant waxes, can be included in the formulation of these model cuticles to simulate the waxy components and study how adjuvants affect the wetting, spreading, and penetration of pesticide formulations. This research helps in designing more effective agricultural spray formulations that can overcome the barrier properties of the plant cuticle.
Analytical and Characterization Techniques in Stearine Research
Chromatographic Methods for Triacylglycerol and Fatty Acid Profiling of Stearine
Chromatography is a cornerstone in the analysis of the fatty acid and triacylglycerol (TAG) composition of this compound. These separation techniques provide detailed quantitative and qualitative information about the individual components of this complex lipid mixture.
Gas chromatography (GC) is a powerful and widely used technique for determining the fatty acid profile of this compound. ugent.be To make the fatty acids volatile for GC analysis, they are first converted into their corresponding fatty acid methyl esters (FAMEs) through a derivatization process. cjph.com.cnnih.govresearchgate.net This is a critical sample preparation step that ensures the fatty acids can be vaporized without degradation. nih.gov
The separation of FAMEs is typically achieved using a capillary column with a polar stationary phase, such as polyethylene (B3416737) glycol (e.g., DB-FFAP or Carbowax). ugent.becjph.com.cn The oven temperature is programmed to increase gradually, allowing for the separation of fatty acids based on their chain length and degree of unsaturation. cjph.com.cn A flame ionization detector (FID) is commonly employed for the detection and quantification of the eluted FAMEs. kemdikbud.go.id The content of each fatty acid is then calculated as a percentage of the total peak area. tandfonline.com
For enhanced identification of unknown fatty acids, GC can be coupled with mass spectrometry (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented molecules. ugent.beresearchgate.net
Table 1: Typical Gas Chromatography Parameters for Fatty Acid Analysis of this compound
| Parameter | Typical Setting |
|---|---|
| Column | Capillary column (e.g., DB-FFAP, 30 m x 0.32 mm x 0.5 µm) cjph.com.cn |
| Carrier Gas | Helium tandfonline.com |
| Injector Temperature | 220-250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260-280°C tandfonline.com |
| Oven Temperature Program | Initial hold, then ramped (e.g., 70°C for 2 min, then 5°C/min to 240°C) cjph.com.cn |
| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) nih.gov |
High-performance liquid chromatography (HPLC) is the preferred method for the analysis of intact triacylglycerols (TAGs) in this compound, as it avoids the high temperatures used in GC that can degrade unsaturated TAGs. researchgate.net Non-aqueous reversed-phase HPLC (NARP-HPLC) is the most common technique used for TAG separation. researchgate.netmdpi.com
In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. tandfonline.commdpi.comspringernature.com The separation of TAGs is based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and the number of double bonds in the fatty acyl chains (ECN = Carbon Number - 2 x Number of Double Bonds). mdpi.com A gradient elution, often using a mixture of solvents like acetone (B3395972) and acetonitrile, is employed to achieve optimal separation of the complex mixture of TAGs found in this compound. tandfonline.comfao.org
Common detectors used in the HPLC analysis of TAGs include the evaporative light scattering detector (ELSD) and the refractive index (RI) detector. fao.orgnih.gov For more detailed structural information and quantification of TAG regioisomers, HPLC can be coupled with mass spectrometry (MS), particularly with atmospheric pressure chemical ionization (APCI-MS) or electrospray ionization (ESI-MS). researchgate.netnih.govnih.gov
Table 2: Common HPLC Systems for Triacylglycerol Analysis of this compound
| Component | Specification |
|---|---|
| Stationary Phase | Reversed-phase C18 column tandfonline.comspringernature.com |
| Mobile Phase | Gradient of Acetone and Acetonitrile tandfonline.com |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) fao.orgnih.gov |
| Separation Principle | Based on Equivalent Carbon Number (ECN) mdpi.com |
Spectroscopic Techniques for Structural and Compositional Analysis of this compound
Spectroscopic methods provide valuable insights into the molecular structure and functional groups present in this compound, complementing the separation-based data from chromatography.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used for the qualitative and quantitative analysis of this compound. nih.gov The FTIR spectrum provides a molecular fingerprint of the sample, with specific absorption bands corresponding to the vibrational frequencies of different functional groups. nih.gov
In the context of this compound, key characteristic absorption bands include:
C-H stretching vibrations of the long acyl chains, typically observed around 2922 cm⁻¹ and 2852 cm⁻¹. researchgate.net
C=O stretching vibration of the ester carbonyl group in the triacylglycerol structure, which appears as a strong band around 1729-1745 cm⁻¹. researchgate.netresearchgate.net
C-O stretching vibrations of the ester linkage, found in the region of 1150-1166 cm⁻¹. nih.govresearchgate.net
CH₂ bending and rocking vibrations , which occur around 1460 cm⁻¹ and 720 cm⁻¹, respectively. nih.govresearchgate.net
FTIR spectroscopy can be used to monitor changes in the chemical structure of this compound, such as during modification processes like epoxidation. researchgate.net It is also a useful tool for identifying and quantifying adulterants in this compound-based products. semanticscholar.org
Table 3: Characteristic FTIR Absorption Bands in this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2922 and ~2852 | C-H stretching | Aliphatic CH₂ and CH₃ researchgate.net |
| ~1740 | C=O stretching | Ester carbonyl researchgate.net |
| ~1460 | C-H bending | CH₂ researchgate.net |
| ~1160 | C-O stretching | Ester linkage nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of the molecules within this compound. nih.govhyphadiscovery.com Both proton (¹H) and carbon-13 (¹³C) NMR are employed to gain comprehensive structural information. nih.govmdpi.com
¹H NMR spectroscopy provides information about the different types of protons in the triacylglycerol molecules. magritek.com Characteristic signals in the ¹H NMR spectrum of this compound include:
Signals from the terminal methyl protons of the fatty acid chains. magritek.com
A large signal from the methylene (B1212753) protons of the long acyl chains. magritek.com
Signals from the protons on the glycerol (B35011) backbone. oxinst.jp
Signals from the α-carbonyl methylene protons.
¹³C NMR spectroscopy provides information about the different carbon environments in the triacylglycerol molecules. chemicalbook.com This allows for the identification of the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the various carbons along the fatty acid chains.
Pulsed NMR (pNMR) is a specific application of NMR that is widely used to determine the solid fat content (SFC) of this compound at different temperatures. nih.govbruker.com This is a crucial parameter for understanding the melting and crystallization behavior of this compound in food applications.
Thermal Analysis in this compound Polymorphism Studies
The physical properties of this compound, particularly its melting behavior, are largely dictated by its crystalline structure, a phenomenon known as polymorphism. nih.gov Thermal analysis techniques are essential for studying these polymorphic transformations.
Differential Scanning Calorimetry (DSC) is the primary technique used to investigate the polymorphism of this compound. nih.govnih.govscilit.com DSC measures the heat flow into or out of a sample as a function of temperature or time. mdpi.com A DSC thermogram of this compound can reveal multiple endothermic (melting) and exothermic (crystallization) events, each corresponding to a specific polymorphic form or transition. mdpi.comacs.org
This compound can exist in several polymorphic forms, primarily the α, β', and β forms. nih.govacs.org The α form is the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. researchgate.net The β' form is of intermediate stability and is often desirable in food products for its plastic consistency. tandfonline.com
A typical DSC heating curve for tristearin (B179404), a major component of this compound, may show the melting of the α-form, followed by an exothermic recrystallization into the more stable β-form, and finally the melting of the β-form at a higher temperature. mdpi.com The temperatures and enthalpies of these transitions provide critical information about the polymorphic state and stability of the this compound sample. acs.orgresearchgate.net
Table 4: Polymorphic Forms of this compound and Their Characteristics
| Polymorphic Form | Stability | Melting Point | Crystal Structure |
|---|---|---|---|
| α (alpha) | Least stable | Lowest | Hexagonal |
| β' (beta prime) | Metastable | Intermediate | Orthorhombic |
| β (beta) | Most stable | Highest | Triclinic |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a principal thermo-analytical technique used to investigate the thermal properties of this compound, particularly its polymorphic phase transitions. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the quantitative analysis of enthalpy changes associated with melting and crystallization. jfda-online.comnih.gov The thermal behavior of this compound is complex due to its ability to exist in multiple crystalline forms (polymorphs), each with a distinct melting point and enthalpy of fusion. The primary polymorphs of tristearin, a major component of this compound, are the unstable alpha (α) form, the metastable beta-prime (β') form, and the most stable beta (β) form. nih.govnih.gov
DSC analysis reveals that upon heating, this compound can exhibit multiple endothermic events corresponding to the melting of these different polymorphs. For instance, tristearin produced by spray-congealing initially crystallizes in the metastable α-form. nih.gov During a DSC scan, the melting of the α polymorph can be observed, often followed by recrystallization into the more stable β-form, which then melts at a higher temperature. nih.gov This phenomenon is a well-documented characteristic of tristearin's thermal behavior. nih.gov The combination of DSC with other techniques like X-ray diffraction is crucial for unequivocally identifying these polymorphic transformations. nih.govnih.gov
Research on palm stearin (B3432776), a common source of this compound, demonstrates the utility of DSC in characterizing its melting and crystallization profiles. The thermal behavior is influenced by its fatty acid composition. nih.gov DSC thermograms of palm stearin show multiple endotherms upon heating, reflecting its complex triglyceride composition. nih.gov The onset, peak, and endset temperatures of these transitions are key parameters derived from DSC curves. researchgate.net For example, studies on blends of palm stearin and soybean oil have used DSC to show that increasing the concentration of palm stearin leads to an increase in the endset melting temperature. researchgate.netresearchgate.net
The data below, compiled from various studies, illustrates typical thermal transition parameters for this compound and related materials obtained through DSC.
| Material | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Endset Temperature (°C) | Enthalpy (J/g) | Reference |
| Stearic Acid | Melting | 52 | 55 | 62 | 196 | researchgate.net |
| Stearic Acid | Crystallization | 54 | 52 | 45 | -182 | researchgate.net |
| Palm Stearin | Crystallization Onset | 44.1 | - | - | - | nih.gov |
| Palm Stearin | Melting End | - | - | 59.8 | - | nih.gov |
| Tristearin (α form) | Melting | - | ~55 | - | - | nih.gov |
| Tristearin (β form) | Melting | - | ~72 | - | - | nih.gov |
Differential Thermal Analysis (DTA) in Crystallization Research
Differential Thermal Analysis (DTA) is a thermo-analytical technique that, like DSC, is used to study the thermal properties of materials. DTA measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. nih.gov Exothermic or endothermic events in the sample, such as crystallization or melting, result in a temperature difference that is recorded. While DSC directly measures heat flow, DTA detects thermal events by monitoring temperature differentials. nih.gov
In this compound research, DTA is particularly valuable for investigating crystallization behavior. The crystallization of this compound from a melt is a critical process that dictates the final polymorphic form and, consequently, the physical properties of the material. DTA curves can clearly depict the onset and peak temperatures of crystallization, providing insights into the nucleation and growth kinetics.
The kinetics of isothermal crystallization of palm stearin and its blends have been determined using thermal analysis techniques. researchgate.net The Avrami equation is often applied to the isothermal crystallization data obtained from DSC or DTA to calculate the mechanism of crystallization. researchgate.net Studies on palm stearin have shown that its crystallization patterns are dependent on the cooling rate. researchgate.net For instance, the crystallization onset temperature of Refined, Bleached, and Deodorized Palm Stearin (RBDPS) was found to be 44.1°C. nih.gov As the sample is cooled, DTA can track the transition from the α polymorph to the more stable β' form. nih.gov
The following table summarizes key crystallization parameters for stearin-related materials as determined by thermal analysis.
| Material | Analysis Condition | Onset Crystallization Temp (°C) | Peak Crystallization Temp (°C) | Polymorphic Form | Reference |
| RBD Palm Stearin | Cooling Scan | 44.1 | - | α → β' | nih.gov |
| RBD Palm Oil | Cooling Scan | 22.6 | 20.1, 8.5 | α → β' | nih.gov |
| Palm Kernel Oil | Cooling Scan | 11.6 | 6.5 | β' | nih.gov |
X-ray Diffraction (XRD) for this compound Crystal Structure Determination
The different polymorphs of this compound (α, β', and β) have distinct XRD patterns. nih.govresearchgate.net
α (Alpha) polymorph: Characterized by a single strong reflection in the WAXS region at a d-spacing of approximately 4.15 Å. rsc.org
β' (Beta-prime) polymorph: Typically shows two strong reflections in the WAXS region, around 4.2 Å and 3.8 Å. researchgate.net
β (Beta) polymorph: Exhibits a more complex pattern with multiple reflections, including a characteristic strong peak at about 4.6 Å. researchgate.net
XRD is frequently used in conjunction with DSC to provide a comprehensive understanding of polymorphic transformations. nih.govnih.gov For example, a study on tristearin microparticles showed that while DSC indicated a phase transition over time, XRD analysis confirmed the transition from the initial α-form to the stable β-polymorph. nih.gov Similarly, coupled XRD-DSC studies on palm stearin have detailed the dynamics of its polymorphic transformations during cooling and heating, identifying the specific temperature ranges where α, β', and β forms appear and transition. nih.gov
The table below presents characteristic X-ray diffraction spacings for the common polymorphs of tristearin.
| Polymorph | Characteristic Short Spacings (d-spacing in Å) | Reference |
| α (Alpha) | 4.15 | rsc.org |
| β' (Beta-prime) | 4.23, 3.81 | researchgate.net |
| β (Beta) | 4.6, 3.9, 3.7 | researchgate.net |
Rheological Characterization of this compound-Containing Systems
Rheology is the study of the flow and deformation of matter. The rheological characterization of this compound and systems containing it, such as shortenings and margarines, is crucial for understanding their textural properties, processing behavior, and performance in food applications. researchgate.netijstr.org Key rheological parameters include viscosity (resistance to flow) and viscoelastic properties like the storage modulus (G') and loss modulus (G''). researchgate.net
For this compound-containing systems, rheological properties are highly dependent on the solid fat content (SFC), the crystal network structure, and temperature. Studies on shortenings based on palm oil and palm stearin have shown that higher concentrations of palm stearin result in higher viscosity and greater storage (G') and loss (G'') moduli. researchgate.net This indicates a firmer, more structured fat system.
The flow behavior of these systems is often described as pseudoplastic or shear-thinning, where the viscosity decreases as the shear rate increases. researchgate.netdss.go.th This property is favorable for processes like pumping and injection molding. researchgate.net The Herschel-Bulkley model is one of the models that has been successfully used to describe the flow behavior of fat blends containing this compound. In a study on a composite binder system for Metal Injection Molding (MIM), increasing the palm stearin content from 50% to 70% decreased the torque during mixing and reduced the viscosity, demonstrating its role as a processing aid. researchgate.net
The following table provides a summary of rheological findings for this compound-based systems.
| System | Key Finding | Rheological Behavior | Reference |
| 316L Stainless Steel with Palm Stearin Binder | Increasing palm stearin content (50-70 wt%) decreased mixing torque and viscosity. | Pseudoplastic | researchgate.net |
| Palm Oil/Palm Stearin-Based Shortenings | Higher palm stearin concentration led to higher viscosity and G' and G'' moduli. | Shear-thinning | researchgate.net |
| Interesterified Hybrid Palm Stearin Blends | Interesterified blends achieved complete structure and crystallization within a similar timeframe to standard blends. | Fluid-like | bruker.com |
Advanced Microscopic Techniques for this compound Crystal Morphology
Advanced microscopic techniques are vital for visualizing the microstructure of this compound, providing a direct link between its macroscopic physical properties and the underlying arrangement of its crystals. Techniques such as Polarized Light Microscopy (PLM), Scanning Electron Microscopy (SEM), and Confocal Laser Scanning Microscopy (CLSM) offer unique insights into the size, shape (morphology), and spatial distribution of this compound crystals. nih.govmdpi.comscribd.com
Polarized Light Microscopy (PLM) is widely used to observe the crystalline structures of fats. Because crystals are birefringent, they appear bright against a dark background under polarized light, allowing for the visualization of crystal morphology and aggregation. tandfonline.com Studies on tristearin have used PLM to observe the different morphologies of its polymorphic forms; for example, the β' and β forms exhibit distinct crystal habits. researchgate.net In palm stearin fractions, PLM has revealed spherulitic and dendritic crystal structures depending on the fractionation and crystallization conditions. researchgate.net
Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of the surface topography of materials. In this compound research, SEM, particularly cryo-SEM, is used to examine the fine structure of the crystal network. mdpi.com Cryo-SEM involves rapidly freezing the sample to preserve its native structure. This technique has been used to show that tristearin can form well-defined spherical spherulites and to visualize the impact of additives on the crystal structure of tristearin-based formulations. nih.govresearchgate.net
These microscopic methods are often combined with other analytical techniques like DSC and XRD to build a comprehensive picture of this compound's crystallization behavior from the molecular to the macroscopic level. nih.govresearchgate.net
| Microscopic Technique | Application in this compound Research | Observed Morphologies | Reference |
| Polarized Light Microscopy (PLM) | Investigating polymorphic transformation behaviors and crystal growth. | Spherulites, dendritic crystals | researchgate.netresearchgate.net |
| Scanning Electron Microscopy (SEM) | Visualizing the 3D morphology and fine structure of the crystal network. | Spherical spherulites, crystal clusters | nih.govscribd.comresearchgate.net |
| Cryo-Scanning Electron Microscopy (Cryo-SEM) | Examining the 3D structure of fat crystal flocs and nanoplatelets in their native state. | Finer, space-filling networks | mdpi.com |
| Confocal Laser Scanning Microscopy (CLSM) | Studying the development of crystal clusters in early stages of crystallization. | Clusters of elementary "spherulites" | scribd.com |
Wet Chemistry and Titration Methods for Quality Parameter Assessment
Wet chemistry and titration methods remain fundamental for assessing the quality and identity of this compound. These classical analytical techniques are used to determine key quality parameters such as the Iodine Value (IV), Free Fatty Acid (FFA) content, and Peroxide Value (PV).
Iodine Value (IV) measures the degree of unsaturation in a fat or oil. It is defined as the grams of iodine absorbed by 100 grams of the sample. A lower IV indicates a higher degree of saturation. For palm stearin, the IV can vary depending on the fractionation process, leading to "soft stearin" with a higher IV (e.g., 40-42) and "hard stearin" with a lower IV (e.g., 17-21). ocl-journal.orgocl-journal.orgiocscience.org The Wijs method is a standard titration procedure for determining the IV. iocscience.org
Free Fatty Acid (FFA) Content quantifies the amount of fatty acids that have been liberated from their triglyceride structure due to hydrolysis. A high FFA content is an indicator of poor oil quality and hydrolytic degradation. It is typically determined by titrating the sample with a standardized alkali solution and is often expressed as the percentage of the predominant fatty acid (e.g., % palmitic acid for palm stearin).
Peroxide Value (PV) is a measure of the primary oxidation products (peroxides and hydroperoxides) in a fat, indicating the extent of oxidative rancidity. It is determined by iodometric titration, where the peroxides oxidize potassium iodide, and the liberated iodine is titrated with a standard sodium thiosulfate (B1220275) solution. The PV is usually expressed in milliequivalents of active oxygen per kilogram of fat (meq O₂/kg).
The table below presents typical ranges for these quality parameters for palm stearin, a common type of commercial this compound.
| Quality Parameter | Typical Range for Palm Stearin | Method of Determination | Reference |
| Iodine Value (IV) (g I₂/100g) | 28 - 48 (Maximum) | Wijs Titration | ocl-journal.orgocl-journal.orgiocscience.org |
| Free Fatty Acid (FFA) Content (% as palmitic) | Typically low in refined products; a measure of hydrolysis. | Alkali Titration | |
| Peroxide Value (PV) (meq O₂/kg) | 0.29 - 4.12 (in one survey) | Iodometric Titration | ocl-journal.org |
Emerging Research Frontiers and Future Perspectives in Stearine Science
Development of Sustainable Stearine Sources and Production Technologies
Traditional sources of this compound include animal fats (tallow) and vegetable oils, particularly palm oil powereng.commusimmas.com. However, concerns regarding the environmental impact of these sources, such as deforestation and greenhouse gas emissions associated with palm oil production and energy consumption in processing, are driving research into more sustainable alternatives and production methods powereng.comstearic-acid.net.
One promising avenue is the exploration of alternative raw materials, including waste fats and oils, which aligns with circular economy principles and reduces reliance on resource-intensive inputs stearic-acid.net. Another sustainable approach involves the hydrogenation of oleic acid, an unsaturated fatty acid abundant in various plant-based oils like olive, canola, and safflower oil powereng.com. This method is considered greener than traditional tallow (B1178427) refinement, yielding higher concentrations of stearic acid and requiring less energy for purification powereng.com.
Novel Applications of this compound in Advanced Material Science
This compound, particularly in the form of triglycerides like tristearin (B179404), is being investigated for novel applications in advanced material science, notably as phase-change materials (PCMs) for thermal energy storage mdpi.com. Triglycerides are attractive for this application due to their bio-origin, biodegradability, and suitable thermal properties, although their complex polymorphism requires careful consideration mdpi.com.
While research on triglycerides as PCMs has been limited compared to other organic materials, their low toxicity and availability from renewable feedstocks are driving increased interest mdpi.com. Understanding the thermal behavior of triglycerides, including melting points, enthalpies of fusion, and polymorphism, is crucial for their effective utilization in latent heat storage applications mdpi.com.
Beyond PCMs, this compound's properties as a stabilizer, thickener, softener, and emulsifier are leveraged in various existing applications, and research continues to explore new functional roles in materials. musimmas.com. For instance, stearic acid is used as a processing agent and stabilizing substance in rubber and plastic materials, and its demand is linked to the growth of industries like automotive and construction openpr.com. The trend towards sustainable and biodegradable ingredients is also leading manufacturers to produce plant-based stearic acid for various products openpr.com.
Computational Modeling and Simulation of this compound Molecular Behavior and Crystallization
Computational methods, particularly molecular dynamics (MD) simulations, are becoming increasingly important tools for understanding the behavior of lipids like this compound at the molecular level researchgate.net. These simulations allow researchers to explore phenomena beyond the reach of traditional instrumentation and even investigate hypothetical scenarios to gain real-world insights uoguelph.ca.
MD simulations have been applied to study the crystallization of triglycerides, including tristearin and binary mixtures with other triglycerides like tripalmitin (B1682551) researchgate.net. These simulations can provide insights into the structural properties, such as orientation order and molecular conformations, during crystallization researchgate.net. They can also be used to study heterogeneous nucleation, for example, the nucleation of cocoa butter triglycerides like 2-oleodistearin (SOS) on tristearin (SSS) surfaces acs.org. Computer simulations have shown that SOS molecules exhibit an affinity for simulated SSS surfaces, which can enhance the rate of nucleation by reducing the surface energy penalty acs.org.
Computational chemistry methods based on MD are well-suited for studying lipid systems and can provide explanations for mechanisms, predict behavior, and optimize processes related to fat crystallization researchgate.net. While MD simulation has limitations in simulating chemical reactions, continuous advancements in computing resources and simulation methods are expanding its applicability in lipid research researchgate.net.
Challenges and Opportunities in this compound-Based Product Innovation
The this compound market, while experiencing steady growth driven by diverse applications, faces certain challenges alongside significant opportunities for innovation openpr.com. One key challenge is the fluctuation in prices of raw materials like tallow and vegetable oils, which impacts production costs and profit margins openpr.com. Environmental concerns and supply chain challenges related to sourcing palm oil also present difficulties openpr.com. Furthermore, the increasing consumer preference for synthetic chemicals in certain industrial sectors can pose growth constraints for this compound-based products openpr.com.
Despite these challenges, the long-term outlook for this compound remains positive due to ongoing product innovation and its widespread use across various industrial sectors openpr.com. The growing consumer focus on sustainable and biodegradable ingredients presents a significant opportunity, driving manufacturers to produce and utilize plant-based this compound openpr.com.
Opportunities for innovation lie in developing more sustainable sourcing and production methods, as discussed earlier powereng.comstearic-acid.net. Furthermore, exploring novel applications in emerging fields like advanced materials and leveraging computational tools for product design and process optimization offer significant potential mdpi.comresearchgate.net. The integration of advanced technologies and digital platforms is also expected to enhance market accessibility and consumer engagement in the future openpr.com. Collaboration and consolidation within the industry are also noted as factors influencing the stearic acid market openpr.com.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of stearine critical for experimental reproducibility in lipid research?
- Methodological Answer : Focus on measuring melting point (via differential scanning calorimetry, DSC), crystallinity (X-ray diffraction, XRD), and solubility in organic solvents (polar vs. nonpolar systems). Standardize protocols for sample preparation (e.g., annealing conditions) to minimize batch variability .
- Data Consideration : Compare DSC thermograms across studies to identify discrepancies in polymorphic forms (α, β, β’ phases) and their thermodynamic stability .
Q. What analytical techniques are most effective for characterizing this compound purity and composition in mixed lipid systems?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection for fatty acid profiling, coupled with thin-layer chromatography (TLC) to separate triglycerides. Validate purity via nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
- Data Contradictions : Address inconsistencies in GC retention times due to column aging or solvent impurities by implementing internal standards (e.g., methyl heptadecanoate) .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in this compound’s thermal degradation pathways under varying oxygen concentrations?
- Methodological Answer : Employ controlled-atmosphere thermogravimetric analysis (TGA) with in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor volatile byproducts. Compare oxidative vs. pyrolytic degradation mechanisms by modulating O₂ levels (0–21%) and heating rates (5–20°C/min) .
- Data Analysis : Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to derive activation energies and identify dominant degradation pathways .
Q. What strategies mitigate biases in solubility data for this compound across heterogeneous solvent systems?
- Methodological Answer : Conduct systematic solubility studies using a shake-flask method with equilibration times ≥24 hours. Quantify dissolved this compound via gravimetric analysis or UV-vis spectroscopy after derivatization. Account for solvent polarity (Hildebrand solubility parameters) and temperature effects .
- Contradiction Resolution : Perform meta-analysis of literature data to identify outliers caused by incomplete saturation or solvent impurities .
Q. How can researchers optimize enzymatic synthesis of this compound for tailored melting profiles in lipid-based drug delivery systems?
- Methodological Answer : Screen lipases (e.g., Candida antarctica Lipase B) for esterification efficiency under solvent-free conditions. Monitor reaction kinetics via real-time pH stat titration and characterize products using MALDI-TOF mass spectrometry .
- Experimental Design : Use response surface methodology (RSM) to optimize variables: enzyme loading (1–5%), temperature (50–70°C), and substrate molar ratio (1:1–1:3 stearic acid:glycerol) .
Methodological Guidelines for Data Integrity
- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, humidity levels) in supplementary materials to enable replication .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons of thermal properties or synthesis yields. Report confidence intervals (95%) and effect sizes .
- Ethical Data Reporting : Disclose conflicts in commercial reagent sources and validate purity certificates for this compound samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
